molecular formula C16H8Cl2 B13774603 2,3-Dichlorofluoranthene CAS No. 86329-60-4

2,3-Dichlorofluoranthene

Cat. No.: B13774603
CAS No.: 86329-60-4
M. Wt: 271.1 g/mol
InChI Key: FVGIGJCPMHGKGZ-UHFFFAOYSA-N
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Description

2,3-Dichlorofluoranthene is a chlorinated polycyclic aromatic hydrocarbon (ClPAH) with the molecular formula C16H8Cl2. It is a derivative of fluoranthene, where two chlorine atoms are substituted at the 2 and 3 positions of the fluoranthene molecule. This compound is of interest due to its environmental presence and potential toxicological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichlorofluoranthene typically involves the chlorination of fluoranthene. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the chlorination of fluoranthene in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorofluoranthene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Dichlorofluoranthene involves its interaction with cellular components, leading to toxic effects. It can bind to DNA and proteins, causing mutations and disrupting cellular functions. The compound is known to activate the aryl hydrocarbon receptor (AhR) pathway, leading to the expression of genes involved in xenobiotic metabolism and oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorofluoranthene
  • 3,8-Dichlorofluoranthene
  • 5,7-Dichlorofluoranthene
  • 1,3-Dichloropyrene
  • 1,6-Dichloropyrene
  • 1,8-Dichloropyrene

Uniqueness

2,3-Dichlorofluoranthene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other dichlorinated fluoranthenes, it exhibits distinct properties in terms of its interaction with environmental and biological systems .

Properties

CAS No.

86329-60-4

Molecular Formula

C16H8Cl2

Molecular Weight

271.1 g/mol

IUPAC Name

2,3-dichlorofluoranthene

InChI

InChI=1S/C16H8Cl2/c17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18/h1-8H

InChI Key

FVGIGJCPMHGKGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC(=C4Cl)Cl

Origin of Product

United States

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